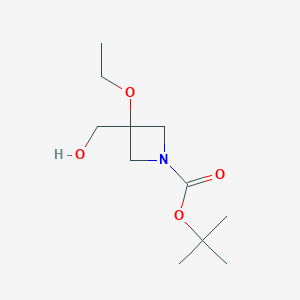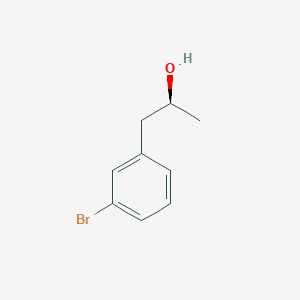
(S)-1-(3-Bromophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-Bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H11BrO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromophenyl)propan-2-ol typically involves the bromination of a suitable precursor, followed by a reduction step. One common method starts with the bromination of 1-phenylpropan-2-ol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology, which allows for precise control over reaction parameters and improved safety. The use of flow microreactors can lead to more sustainable and scalable production methods .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3-Bromophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 3-bromoacetophenone or 3-bromobenzaldehyde
Reduction: Formation of 3-bromophenylpropane
Substitution: Formation of various substituted phenylpropan-2-ols depending on the nucleophile used
Applications De Recherche Scientifique
(S)-1-(3-Bromophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-(3-Bromophenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The bromine atom and hydroxyl group play crucial roles in its reactivity and interaction with molecular targets. The exact pathways and molecular targets can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromophenyl)ethanol: Similar structure but lacks the additional carbon in the propanol chain.
1-(4-Bromophenyl)propan-2-ol: Similar structure but with the bromine atom in the para position.
1-(3-Chlorophenyl)propan-2-ol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
(S)-1-(3-Bromophenyl)propan-2-ol is unique due to its specific chiral configuration and the presence of both a bromine atom and a hydroxyl group
Propriétés
Formule moléculaire |
C9H11BrO |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
(2S)-1-(3-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11BrO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7,11H,5H2,1H3/t7-/m0/s1 |
Clé InChI |
BDJVSZKLVVTCKZ-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](CC1=CC(=CC=C1)Br)O |
SMILES canonique |
CC(CC1=CC(=CC=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


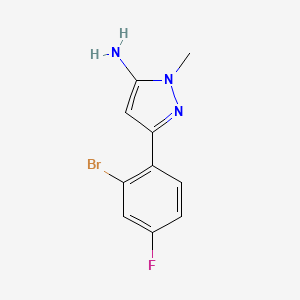
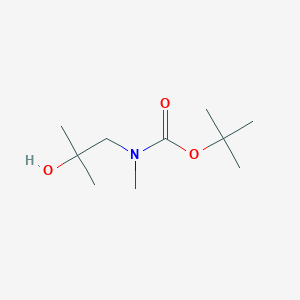
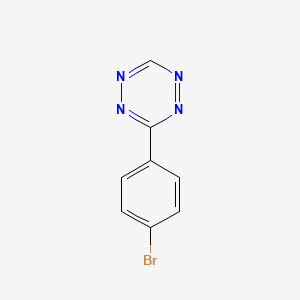
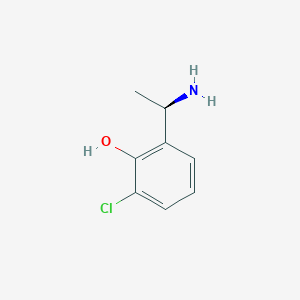
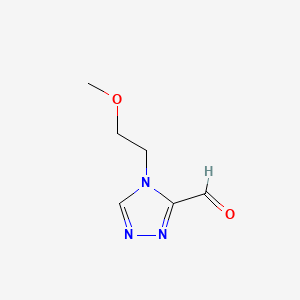
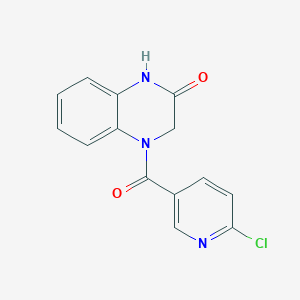
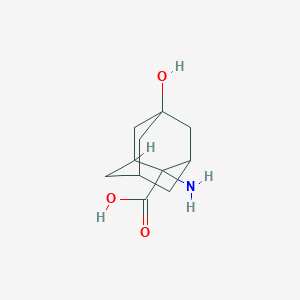

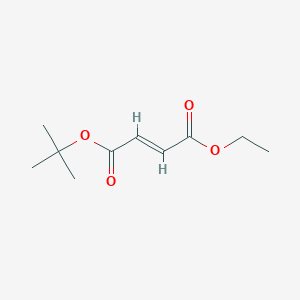

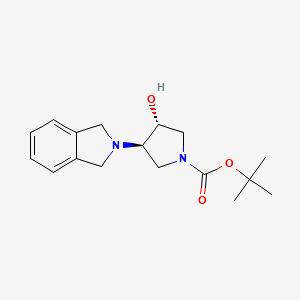
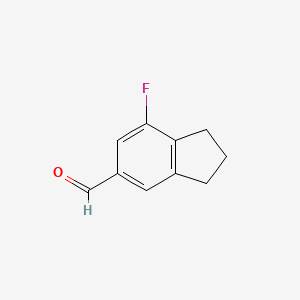
![1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13552283.png)
